REACTION_CXSMILES
|
[H-].[Na+].[N+:3]([C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH:8]=[N:9][NH:10]2)([O-:5])=[O:4].[CH3:15]I.O>CN(C=O)C>[CH3:15][N:10]1[C:11]2[C:7](=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=[CH:13][CH:12]=2)[CH:8]=[N:9]1 |f:0.1|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=NNC2=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.6 g
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Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
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Type
|
WASH
|
Details
|
washed with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (SiO2, ethyl acetate/hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |